4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Catalog No.
S12059737
CAS No.
M.F
C24H28N4O4S
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfam...

Product Name

4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

IUPAC Name

4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C24H28N4O4S/c1-24(2,3)18-7-11-20(12-8-18)32-17-4-6-22(29)27-19-9-13-21(14-10-19)33(30,31)28-23-25-15-5-16-26-23/h5,7-16H,4,6,17H2,1-3H3,(H,27,29)(H,25,26,28)

InChI Key

CRZFGXOHODUGCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenoxy moiety, and a pyrimidine-sulfamoyl group. Its molecular formula is C21H26N4O3S, and it has a molecular weight of approximately 402.52 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological activity.

Typical of amides and phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications in the pyrimidine moiety.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Oxidation: The tert-butyl group may be oxidized under strong oxidizing conditions, although it is generally stable due to steric hindrance.

4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide exhibits significant biological activity. Its structure suggests potential interactions with various biological targets:

  • Antimicrobial Activity: Compounds containing sulfonamide groups are known for their antibacterial properties.
  • Anticancer Potential: The presence of the pyrimidine ring may enhance activity against cancer cell lines by interfering with nucleic acid synthesis.
  • Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes involved in metabolic pathways due to its structural features.

The synthesis of 4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can be achieved through several steps:

  • Preparation of the Phenoxy Compound: Starting from 4-tert-butylphenol, the phenoxy group can be formed through etherification with an appropriate alkyl halide.
  • Synthesis of the Pyrimidine Sulfamoyl Group: The pyrimidine ring can be synthesized via cyclization reactions involving suitable precursors, followed by sulfamoylation to introduce the sulfonamide functionality.
  • Coupling Reaction: The final step involves coupling the phenoxy compound with the pyrimidine-sulfamoyl intermediate through amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This compound has several potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.
  • Chemical Research: It can be utilized as a reference standard in analytical chemistry or as a building block for synthesizing more complex molecules.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for developing new agrochemicals to protect crops.

Studies on the interactions of 4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide with biological systems are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Viability Assays: Testing the effects of varying concentrations on different cell lines to determine cytotoxicity and therapeutic indices.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways, particularly those related to cancer and infection.

Several compounds share structural similarities with 4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Pyrimidin-2-ylsulfamoylphenolContains a phenolic group and pyrimidine-sulfamoyl moietyLacks the tert-butyl group, potentially altering solubility and reactivity
4-tert-butylphenolSimple phenolic structure with a tert-butyl substituentDoes not possess the pyrimidine or sulfonamide functionalities
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamideSimilar amide structure but without the phenoxy groupLacks additional stability and reactivity provided by the phenoxy moiety

The uniqueness of 4-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide lies in its intricate combination of functionalities that enhance both its chemical stability and biological activity. This makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

468.18312656 g/mol

Monoisotopic Mass

468.18312656 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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